(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid
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Overview
Description
(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a fluorophenyl group attached to the amino group and a methyl group attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 3-methylbutanoic acid.
Formation of Amide Bond: The first step involves the formation of an amide bond between 4-fluoroaniline and 3-methylbutanoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst to reduce any nitro groups to amino groups.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and high yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Materials Science: It is explored for its properties in the development of advanced materials, such as polymers and coatings.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(4-chlorophenyl)amino]-3-methylbutanoic acid
- (2S)-2-[(4-bromophenyl)amino]-3-methylbutanoic acid
- (2S)-2-[(4-methylphenyl)amino]-3-methylbutanoic acid
Uniqueness
(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The fluorine atom also enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
(2S)-2-(4-fluoroanilino)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-7(2)10(11(14)15)13-9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMPXWHKXRHNEO-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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